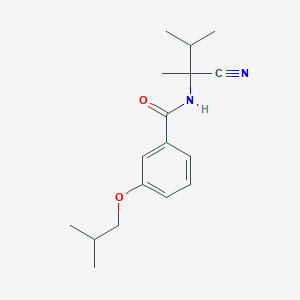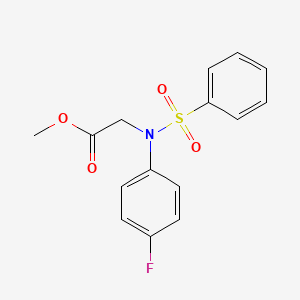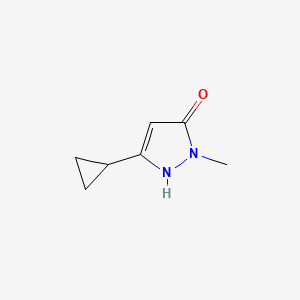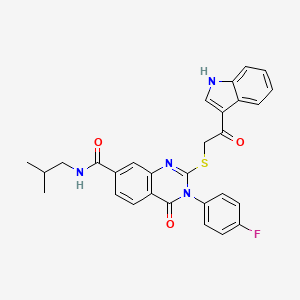
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide binds irreversibly to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a critical mediator of B cell receptor signaling, which is essential for B cell survival, proliferation, and differentiation. Inhibition of BTK by N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide leads to decreased B cell activation and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has been shown to have selective and potent inhibition of BTK activity, with minimal off-target effects. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has been well-tolerated and has not shown any significant toxicity or adverse effects on normal cells or tissues. N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has also been shown to penetrate the blood-brain barrier, suggesting potential efficacy in central nervous system (CNS) disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B cell biology and the B cell receptor signaling pathway. N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide also has potential therapeutic applications for the treatment of B cell malignancies and autoimmune diseases. However, one limitation of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide is its irreversible binding to BTK, which may limit its use in certain experimental settings. Additionally, N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide. One area of interest is the use of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide as a combination therapy with other targeted agents or chemotherapy drugs for the treatment of B cell malignancies. Another potential application is the use of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide in CNS disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide in clinical trials, as well as its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders.
Synthesemethoden
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide involves several steps, starting from the reaction of 2-methyl-2-butanol with tert-butyl cyanoacetate to form tert-butyl (1-cyano-1,2-dimethylpropyl)acetate. This intermediate is then reacted with 3-bromoanisole to form tert-butyl (1-cyano-1,2-dimethylpropyl)-3-(2-methoxyphenyl)acetate. The final step involves the hydrolysis of the tert-butyl ester to form N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has demonstrated potent inhibition of BTK activity and significant anti-tumor activity. N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)10-21-15-8-6-7-14(9-15)16(20)19-17(5,11-18)13(3)4/h6-9,12-13H,10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYPBGFPFQNSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)


![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)

![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2602739.png)

![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)
![4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2602745.png)